molecular formula C22H26F2O4 B585114 Flumethasone-17,20 21-Aldehyde CAS No. 28400-50-2

Flumethasone-17,20 21-Aldehyde

Cat. No.: B585114
CAS No.: 28400-50-2
M. Wt: 392.443
InChI Key: XQCUKBHXADCVFA-SUSRVUQVSA-N
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Description

Flumethasone-17,20 21-Aldehyde: is a synthetic glucocorticoid steroid known for its potent anti-inflammatory properties. It is used in the treatment of various inflammatory and autoimmune disorders. The compound is characterized by its molecular formula C22H26F2O4 and a molecular weight of 392.44 g/mol .

Scientific Research Applications

Flumethasone-17,20 21-Aldehyde has a wide range of scientific research applications, including :

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Employed in studies related to cellular signaling and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Safety and Hazards

Flumethasone, the parent compound of Flumethasone-17,20 21-Aldehyde, is classified as a reproductive toxin (Category 1B). It may damage fertility and the unborn child .

Future Directions

Flumethasone-17,20 21-Aldehyde is a biochemical used for proteomics research . As research in this field continues to advance, it is likely that the use of this compound will continue to evolve.

Mechanism of Action

Target of Action

Flumethasone-17,20 21-Aldehyde primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

As a glucocorticoid receptor agonist, this compound binds to the glucocorticoid receptor, forming a complex that translocates to the nucleus . This complex then interacts with specific DNA sequences, leading to a variety of genetic activations and repressions . The result is a decrease in the production of inflammatory mediators and suppression of the immune response .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor influences several biochemical pathways. It inhibits the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . These actions collectively suppress the immune response and reduce inflammation .

Pharmacokinetics

It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The terminal elimination half-life, total body clearance, and volume of distribution at steady state are factors that can impact the bioavailability of the drug .

Result of Action

The primary result of this compound’s action is a decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Flumethasone-17,20 21-Aldehyde involves several steps, starting with the fluorination of a precursor compound. The process typically includes the following steps :

    Fluorination: The precursor compound, (9β,11β,16β)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is reacted with benzoyl chloride by heating at 80-85°C in the presence of pyridine and N,N-dimethylacetamide (DMA) to form an intermediate benzoate.

    Formation of Intermediate: The intermediate is then fluorinated using Selectfluor to form an unisolated intermediate.

    Treatment with Reagents: The intermediate is treated with sodium metabisulfite and ammonia in dichloromethane to give the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of advanced equipment and controlled reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Flumethasone-17,20 21-Aldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aldehyde group to form alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products:

Comparison with Similar Compounds

    Flumethasone: A closely related compound with similar anti-inflammatory properties.

    Dexamethasone: Another potent glucocorticoid used in the treatment of inflammatory conditions.

    Betamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Uniqueness: Flumethasone-17,20 21-Aldehyde is unique due to its specific structural modifications, which enhance its potency and selectivity as an anti-inflammatory agent. Its aldehyde group at the 21st position differentiates it from other glucocorticoids, providing distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCUKBHXADCVFA-SUSRVUQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747792
Record name (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28400-50-2
Record name (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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